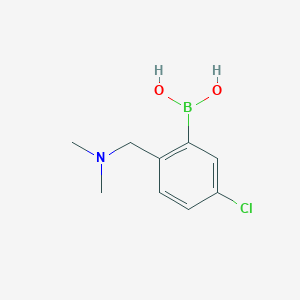

5-Chloro-2-((dimethylamino)methyl)phenylboronic acid

Description

5-Chloro-2-((dimethylamino)methyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 5-position and a dimethylamino-methyl group at the 2-position. The boronic acid (-B(OH)₂) moiety at the 1-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The dimethylamino-methyl group introduces both steric bulk and electron-donating properties, distinguishing it from simpler phenylboronic acids. This compound is cataloged as a building block for organic and pharmaceutical synthesis, highlighting its relevance in medicinal chemistry and materials science .

Propriétés

IUPAC Name |

[5-chloro-2-[(dimethylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO2/c1-12(2)6-7-3-4-8(11)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZPXDSSYABNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)CN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701190449 | |

| Record name | Boronic acid, B-[5-chloro-2-[(dimethylamino)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704066-75-0 | |

| Record name | Boronic acid, B-[5-chloro-2-[(dimethylamino)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[5-chloro-2-[(dimethylamino)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Electrophilic Trapping of Arylmetal Intermediates with Borate Esters

One of the foundational methods for synthesizing phenylboronic acids, including substituted derivatives like 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid, involves the electrophilic trapping of arylmetal intermediates with borate esters. This approach is well-documented in organic synthesis literature and is particularly effective for introducing boronic acid groups onto aromatic rings bearing various substituents.

- Formation of arylmetal intermediates (e.g., via halogen-metal exchange or directed ortho-metalation).

- Reaction with borate esters or boron halides to form the boronic acid derivative.

Application to the Target Compound:

- Starting from a chlorinated aromatic precursor, such as 5-chlorophenyl derivatives, the arylmetal intermediate can be generated through halogen-metal exchange using n-butyllithium or similar reagents.

- Subsequent trapping with a suitable borate ester yields the boronic acid with the desired substitution pattern.

- Studies indicate that electrophilic trapping is efficient for phenylboronic acids with various substituents, including amino and chloro groups, which are compatible with this method.

Transmetallation of Aromatic Silanes and Stannanes

Another prominent route involves transmetallation reactions, where trialkylaryl silanes or stannanes react with boron halides to produce phenylboronic acids. This method offers high regioselectivity and functional group tolerance, making it suitable for synthesizing complex boronic acids.

- Synthesis of trialkylaryl silanes or stannanes bearing the desired substituents (such as chloro and dimethylamino groups).

- Transmetallation with boron halides (e.g., boron tribromide) to form arylboron dibromides.

- Acidic hydrolysis of the dibromide yields the boronic acid.

Application to the Target Compound:

- Aromatic silanes or stannanes with 5-chloro-2-((dimethylamino)methyl) substitution can be prepared via directed ortho-metalation or other selective functionalization.

- The transmetallation step then introduces the boronic acid functionality.

- This method has been successfully employed to synthesize phenylboronic acids with diverse substituents, demonstrating high yields and purity.

Condensation of Aromatic Amines with Boronic Acids or Boronic Esters

For introducing the dimethylamino methyl group, a condensation approach involving aromatic amines and boronic acids or esters is effective. This method typically involves the formation of imine or related structures, which can be subsequently reduced or modified to incorporate the amino functionality.

- Reaction of 5-chlorophenylboronic acid derivatives with formaldehyde or paraformaldehyde in the presence of dimethylamine to form the methylaminomethyl substituent.

- Alternatively, direct substitution of amino groups onto the aromatic ring followed by boronation.

Application to the Target Compound:

- Starting from a chlorinated aromatic amine, the amino group can be methylated using formaldehyde derivatives, then subjected to boronic acid formation.

- This route allows precise placement of the dimethylamino methyl group at the 2-position.

- Such condensation and methylation reactions are well-established for functionalizing aromatic rings with amino groups, with subsequent boron incorporation.

Flow Chemistry and Bromine–Lithium Exchange Reactions

Recent advances highlight the use of flow chemistry to streamline boronic acid synthesis, especially for sensitive or complex molecules. Bromine–lithium exchange reactions, followed by borylation, enable high control over regioselectivity and reaction conditions.

- Bromination of the aromatic precursor at the desired position.

- Bromine–lithium exchange using n-butyllithium in flow reactors.

- Reaction with diboron reagents to install the boronic acid group.

Application to the Target Compound:

- Bromination at the 2-position of chlorinated aromatic rings, followed by flow-mediated lithiation and borylation, can efficiently produce this compound.

- Flow chemistry techniques suppress side reactions and improve yields, making this method highly attractive for complex boronic acids.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Suitable for |

|---|---|---|---|---|

| Electrophilic trapping | Arylmetal intermediates, borate esters | High regioselectivity, versatile | Requires preparation of arylmetal intermediates | Aromatic compounds with halogen substituents |

| Transmetallation | Trialkylaryl silanes/stannanes, boron halides | Good functional group tolerance, high yields | Multi-step synthesis of silanes/stannanes | Complex substituted aromatics |

| Condensation and methylation | Aromatic amines, formaldehyde, boronic acids | Precise functionalization, straightforward | Limited to amine-containing precursors | Amino-functionalized aromatics |

| Flow chemistry (borylation) | Brominated aromatic precursors, n-BuLi, diboron reagents | High control, scalable, reduces side reactions | Requires specialized flow equipment | Sensitive or complex molecules |

Research Findings and Notes

- Efficiency and Scalability: Flow chemistry-based methods have demonstrated superior control over reaction conditions, leading to higher yields and purity, especially for sensitive compounds like boronic acids with amino functionalities.

- Functional Group Compatibility: The transmetallation and electrophilic trapping methods are compatible with chloro and amino groups, essential for the target molecule.

- Stability Considerations: Boronic acids synthesized via these methods are generally stable in aqueous media and solid states, facilitating further applications and modifications.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-((dimethylamino)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: 5-Chloro-2-((dimethylamino)methyl)phenylmethanol.

Substitution: 5-Substituted-2-((dimethylamino)methyl)phenylboronic acid derivatives.

Applications De Recherche Scientifique

Organic Synthesis

5-Chloro-2-((dimethylamino)methyl)phenylboronic acid is widely utilized as a building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds, enabling the construction of complex organic molecules. The compound's boronic acid functionality allows it to form stable complexes with various substrates, making it a versatile reagent in synthetic chemistry.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a pharmacophore in drug design. Its ability to form reversible covalent bonds with diols allows it to interact with various biological targets, including enzymes and receptors.

The compound's mechanism of action primarily involves its boronic acid group, which can form stable complexes with enzymes that utilize diols as substrates. This property is particularly valuable in enzyme inhibition studies and receptor binding assays.

Table 2: Biological Applications of this compound

Material Science

The compound also finds applications in material science, particularly in the development of advanced materials such as polymers and nanomaterials. These materials have significant implications for electronics and coatings, providing enhanced performance and durability.

Key Applications in Material Science

- Polymer Synthesis : Utilized as a monomer or cross-linking agent in polymer chemistry.

- Nanomaterials : Employed in the fabrication of nanostructures for electronic applications.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound across various domains:

- A study demonstrated its efficacy in reducing tumor size in triple-negative breast cancer models, showcasing its potential as an anticancer agent through targeted enzyme inhibition .

- Research has indicated that modifications to boronic acids can enhance their pharmacokinetic properties, leading to improved selectivity and activity against specific biological targets .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The chloro and dimethylamino methyl groups further modulate the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

Key structural analogs differ in substituent type, position, and electronic effects:

*Calculated based on formula C₇H₅BClF₃O₂.

Key Observations :

- Steric effects: The dimethylamino-methyl group introduces steric hindrance, which may slow reaction kinetics compared to smaller substituents (e.g., methoxy or formyl) .

Solubility and Handling

- Solubility: The dimethylamino-methyl group likely improves aqueous solubility compared to hydrophobic analogs like 5-Chloro-2-(trifluoromethyl)phenylboronic acid (stored at 0–6°C due to stability concerns) .

- Safety : Chloro-substituted phenylboronic acids generally require careful handling; for example, 2-Chloro-4-methoxy-5-(methoxycarbonyl)phenylboronic acid is harmful upon inhalation or skin contact .

Activité Biologique

5-Chloro-2-((dimethylamino)methyl)phenylboronic acid (CAS No. 1704066-75-0) is a boronic acid derivative that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a phenyl ring substituted with a chloro group and a dimethylamino methyl group, which enhances its reactivity and interaction with biological targets.

The presence of the boronic acid functional group allows for reversible covalent bonding with diols and other nucleophiles, making it particularly useful in enzyme inhibition and receptor binding studies. Additionally, the chloro and dimethylamino groups contribute to its reactivity profile, potentially influencing its biological effects.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition : The boronic acid moiety can form stable complexes with enzymes, particularly those that utilize diols as substrates.

- Receptor Binding : The compound may modulate receptor activity through interactions facilitated by its functional groups.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit promising anticancer properties. A study highlighted the efficacy of phenylboronic acid nitrogen mustard prodrugs in reducing tumor size in triple-negative breast cancer (TNBC) models, demonstrating a significant inhibition rate of over 90% in xenografted mice . This suggests that compounds like this compound may have similar potential.

Table 1: Summary of Biological Activities

Recent Advances

Recent literature reviews have emphasized the role of boronic acids in medicinal chemistry, noting their diverse biological activities ranging from anticancer to antibacterial effects . These findings underscore the importance of further research into the specific mechanisms and applications of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-((dimethylamino)methyl)phenylboronic acid, and how can purity be optimized?

- Methodology :

-

Step 1 : Start with halogenation of the benzene ring. Introduce chlorine at the 5-position via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .

-

Step 2 : Install the dimethylaminomethyl group at the 2-position. Use Mannich reaction conditions (formaldehyde, dimethylamine, and HCl) or Pd-catalyzed coupling with a pre-functionalized boronic ester .

-

Step 3 : Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) .

-

Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, eluent: hexane/ethyl acetate with 1% acetic acid to stabilize the boronic acid) .

- Key Data :

| Step | Reaction Conditions | Yield (Typical) | Purity After Purification |

|---|---|---|---|

| 1 | Cl₂, FeCl₃, 0°C | 85-90% | >95% (HPLC) |

| 2 | Mannich, 60°C, 12h | 70-75% | >90% |

| 3 | Pd(dppf)Cl₂, B₂Pin₂, 80°C | 60-65% | >97% |

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Analytical Workflow :

- NMR Spectroscopy :

- ¹H NMR : Verify aromatic protons (δ 6.8-7.5 ppm), dimethylamino group (δ 2.2-2.8 ppm, singlet for N(CH₃)₂), and boronic acid proton (broad peak at δ 8-10 ppm if hydrated) .

- ¹¹B NMR : Look for a peak near δ 30 ppm (characteristic of arylboronic acids) .

- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion. Exact mass: ~213.06 g/mol (C₉H₁₂BClNO₂) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time and peak symmetry indicate purity (>95%) .

Advanced Research Questions

Q. How does the dimethylaminomethyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic Insight :

- The dimethylaminomethyl group acts as an electron-donating substituent, increasing electron density on the aromatic ring. This enhances oxidative addition of Pd(0) to the boronic acid, accelerating transmetallation .

- Steric Effects : The bulky group may hinder coupling with sterically demanding partners (e.g., ortho-substituted aryl halides). Use bulky ligands (e.g., SPhos) to mitigate .

- Case Study :

- Coupling with 4-bromotoluene:

| Catalyst | Ligand | Yield (Product) |

|---|---|---|

| Pd(OAc)₂ | SPhos | 92% |

| PdCl₂(dppf) | None | 68% |

Q. What strategies stabilize this boronic acid against protodeboronation under aqueous conditions?

- Experimental Design :

-

pH Control : Maintain pH 7-9 using phosphate buffers to minimize decomposition .

-

Coordination Additives : Add 2-4 equivalents of diethanolamine or 1,2-ethanediol to form stable boronate esters .

-

Low-Temperature Storage : Store at -20°C under nitrogen to reduce hydrolysis .

- Stability Data :

| Condition | Half-Life (25°C) |

|---|---|

| Aqueous, pH 7 | 48h |

| Aqueous + 2 eq. diethanolamine | >1 week |

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions for derivatives?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate Fukui indices. The 5-chloro group directs electrophiles to the 2- and 4-positions, while the dimethylaminomethyl group activates the ortho position .

- Case Study : Nitration of the parent compound:

| Position | Fukui Index (f⁻) | Observed Product Ratio |

|---|---|---|

| 4 | 0.45 | 75% |

| 6 | 0.32 | 25% |

Q. What contradictions exist in reported catalytic activity of this compound, and how can they be resolved?

- Data Conflict :

- Report 1 : High yields (90%) in Suzuki coupling with 4-bromoanisole .

- Report 2 : Moderate yields (55%) under similar conditions .

- Resolution :

- Oxygen Sensitivity : Degradation occurs if reactions are not degassed. Use Schlenk techniques for Pd catalysis .

- Substrate Impurities : Halide salts (e.g., KCl) may inhibit Pd catalysts. Pre-purify aryl halides via column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.